molecular formula C26H28N2O3 B11306537 1-(2,6-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol

1-(2,6-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol

Cat. No.: B11306537
M. Wt: 416.5 g/mol
InChI Key: WTAPALCONWWMNJ-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and phenoxy groups that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol typically involves multiple steps, including the formation of the benzimidazole ring and the attachment of phenoxy groups. One common method involves the reaction of 2,6-dimethylphenol with a suitable halogenated precursor to form the phenoxy intermediate. This intermediate is then reacted with a benzimidazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the benzimidazole ring.

Scientific Research Applications

1-(2,6-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dimethylphenoxy)-2-propanamine: Known for its use in medicinal chemistry.

    1-(2,6-dimethylphenoxy)-3,3-dimethylbutan-2-amine hydrochloride: Studied for its biological activity.

    1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride: An α1-adrenoceptor antagonist.

Uniqueness

1-(2,6-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol stands out due to its unique combination of a benzimidazole core and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2,6-dimethylphenoxy)-3-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C26H28N2O3/c1-18-8-6-11-22(14-18)30-17-25-27-23-12-4-5-13-24(23)28(25)15-21(29)16-31-26-19(2)9-7-10-20(26)3/h4-14,21,29H,15-17H2,1-3H3

InChI Key

WTAPALCONWWMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=C(C=CC=C4C)C)O

Origin of Product

United States

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